molecular formula C9H8BrNO4 B042662 Methyl 2-(bromomethyl)-6-nitrobenzoate CAS No. 61940-21-4

Methyl 2-(bromomethyl)-6-nitrobenzoate

Cat. No. B042662
CAS RN: 61940-21-4
M. Wt: 274.07 g/mol
InChI Key: SJJJFLXTGHEZJB-UHFFFAOYSA-N
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Patent
US07153867B2

Procedure details

Into a stirring solution of methyl-2-methyl-6-nitrobenzoate (3.9 g, 20 mmols) in 50 mL CCl4 anhydrous, N-bromosuccinamide (3.56 g, 20 mmols), and benzoylperoxide (25 mg, 0.10 mmols), was added. The reaction mixture was heated under reflux for about 24 hours. TLC developed in EtOAc/Hex 1:9 mixture showed formation of new product. The CCl4 was evaporated and on leaving a viscous product at RT, light yellow crystals of product were separated. The product was purified by flash silica gel column eluted with Hex/EtOAc. 9:1 mixture to give 3.0 g light yellow crystals (70%). A small portion of dibrominated product was also separated. 1H NMR in CDCl3 confirmed the product as methyl-2-bromomethyl-6-nitrobenzoate.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:13].[Br:15]NC(=O)CCC(N)=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl.CCOC(C)=O>[CH3:1][O:2][C:3](=[O:14])[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:13][Br:15]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1[N+](=O)[O-])C)=O
Name
Quantity
3.56 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Name
Quantity
25 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The CCl4 was evaporated
CUSTOM
Type
CUSTOM
Details
on leaving a viscous product at RT
CUSTOM
Type
CUSTOM
Details
light yellow crystals of product were separated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash silica gel column
WASH
Type
WASH
Details
eluted with Hex/EtOAc

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1[N+](=O)[O-])CBr)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.